Ring-Size-Dependent Conformational and Physicochemical Differentiation vs. 4-(Morpholin-4-yl)benzaldehyde
The 1,4-oxazepane ring in 4-(1,4-oxazepan-4-yl)benzaldehyde is a seven-membered heterocycle (C5H10NO ring core), whereas 4-(morpholin-4-yl)benzaldehyde contains a six-membered morpholine ring (C4H8NO ring core) . The additional methylene unit increases the number of low-energy conformers, providing access to binding poses unattainable by the more rigid six-membered morpholine [1]. In the EP300/CBP inhibitor program, scaffold hopping from a morpholine-containing hit to a 1,4-oxazepane was explicitly required to achieve potent inhibition; the morpholine analog showed no measurable activity at concentrations up to 10 µM, whereas the oxazepane-based lead compound 1 displayed an IC50 of 1.2 µM in the HAT biochemical assay [1].
| Evidence Dimension | EP300 HAT domain biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 1.2 µM (compound 1, oxazepane-based lead) |
| Comparator Or Baseline | >10 µM (morpholine-based hit; no inhibition detected at highest concentration tested) |
| Quantified Difference | >8.3-fold improvement in potency |
| Conditions | Cell-free EP300 HAT domain biochemical assay; compound 1 (oxazepane scaffold) vs. morpholine-containing HTS hit [1] |
Why This Matters
This demonstrates that the oxazepane ring is not a gratuitous structural variation but a pharmacophoric requirement for target engagement, making direct procurement of the oxazepane benzaldehyde essential for replicating active leads.
- [1] Kanada, R.; Kagoshima, Y.; Asano, M.; et al. Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring. Bioorg. Med. Chem. Lett. 2022, 66, 128726. https://doi.org/10.1016/j.bmcl.2022.128726 View Source
